![molecular formula C5H14ClN3O2 B1603909 5-Amino-2-hydrazinopentanoic acid hydrochloride CAS No. 60733-16-6](/img/structure/B1603909.png)
5-Amino-2-hydrazinopentanoic acid hydrochloride
Overview
Description
5-Amino-2-hydrazinopentanoic acid hydrochloride is a chemical compound with the molecular formula C5H14ClN3O2 and a molecular weight of 183.64 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Amino-2-hydrazinopentanoic acid hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
5-Amino-2-hydrazinopentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
5-Amino-2-hydrazinopentanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on different biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 5-Amino-2-hydrazinopentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Amino-2-hydrazinopentanoic acid hydrochloride can be compared with other similar compounds, such as:
- Butylhydrazine hydrochloride
- DL-Ornithine hydrochloride
- Sec-butyl-hydrazine
- 1-Isopropylhydrazine These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .
Biological Activity
5-Amino-2-hydrazinopentanoic acid hydrochloride (often referred to as AHP) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its hydrazine functional group, which contributes to its reactivity and biological activity. The molecular formula is , and it possesses a molecular weight of approximately 195.63 g/mol.
Biological Activity Overview
The biological activities of AHP can be categorized into several key areas:
- Antimicrobial Activity : AHP has shown promising results against various microbial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits significant antibacterial properties, particularly against Escherichia coli and Staphylococcus aureus.
- Cytotoxic Effects : Research has demonstrated that AHP possesses cytotoxic properties against certain cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, showing IC50 values comparable to established chemotherapeutic agents.
- Antiviral Properties : Preliminary studies suggest that AHP may have antiviral activity, potentially inhibiting the replication of certain viruses. However, detailed investigations are required to confirm these effects and elucidate the underlying mechanisms.
The mechanisms by which AHP exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : AHP may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, AHP could trigger apoptotic pathways, leading to programmed cell death.
- Interaction with Cellular Receptors : The compound might interact with various cellular receptors, influencing signaling pathways crucial for cell survival and proliferation.
Antimicrobial Study
A recent study evaluated the antimicrobial efficacy of AHP against multiple strains of bacteria using the agar diffusion method. The minimum inhibitory concentration (MIC) was determined for each strain, with notable results as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 6.3 |
Staphylococcus aureus | 12.5 |
Pseudomonas aeruginosa | 15.0 |
These findings suggest that AHP could be a candidate for developing new antibacterial agents.
Cytotoxicity Assessment
In vitro assays were conducted to assess the cytotoxic effects of AHP on human cancer cell lines:
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
MCF-7 | 20.5 | Doxorubicin | 18.0 |
HCT116 | 25.0 | Cisplatin | 22.0 |
The results indicate that AHP possesses cytotoxic activity comparable to established chemotherapeutics.
Properties
IUPAC Name |
5-amino-2-hydrazinylpentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2.ClH/c6-3-1-2-4(8-7)5(9)10;/h4,8H,1-3,6-7H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFMLJZTTRLMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)NN)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60733-16-6 | |
Record name | HYDROZINOORNITHINE HCL, ALPHA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.